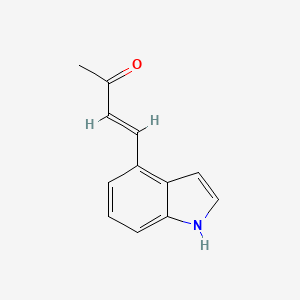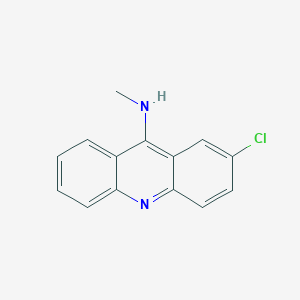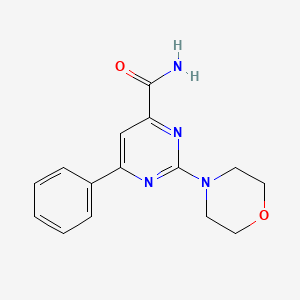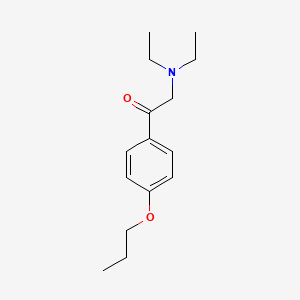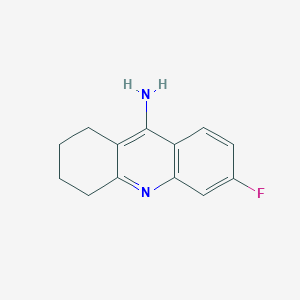
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is a fluorinated derivative of tetrahydroacridine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is structurally related to tacrine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine typically involves the fluorination of 1,2,3,4-tetrahydroacridin-9-amine. A common method includes the reaction of 1,2,3,4-tetrahydroacridin-9-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridines.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cholinesterase inhibitor.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is similar to that of tacrine. It acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease. The compound binds reversibly to the active site of cholinesterase, inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Tacrine: A non-fluorinated analog used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydroacridin-9-amine: The parent compound without the fluorine substitution.
9-Amino-1,2,3,4-tetrahydroacridine: Another analog with similar cholinesterase inhibitory properties
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration .
Eigenschaften
CAS-Nummer |
116207-35-3 |
|---|---|
Molekularformel |
C13H13FN2 |
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
6-fluoro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13FN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) |
InChI-Schlüssel |
FXFGIRKFQZPTMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
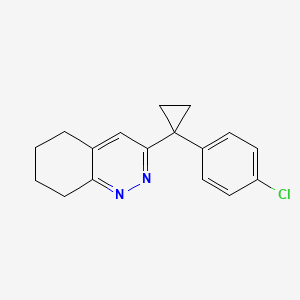
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
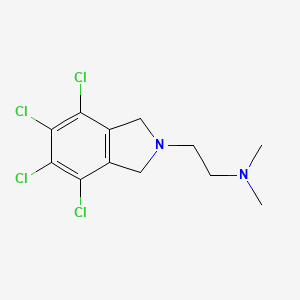
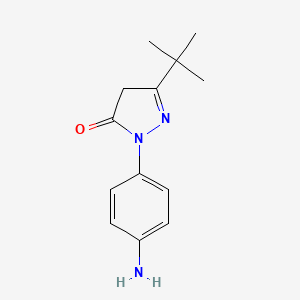
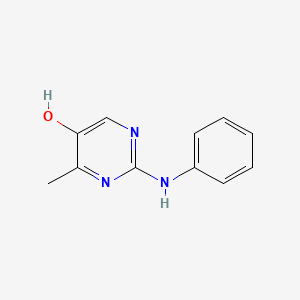
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
